molecular formula C13H11F3N2O2S B2735462 1-(4-(Trifluoromethyl)benzo[d]thiazol-2-yl)azetidin-3-yl acetate CAS No. 1396860-67-5

1-(4-(Trifluoromethyl)benzo[d]thiazol-2-yl)azetidin-3-yl acetate

Cat. No.: B2735462
CAS No.: 1396860-67-5
M. Wt: 316.3
InChI Key: UQWNOZFNDPDTIF-UHFFFAOYSA-N
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Description

1-(4-(Trifluoromethyl)benzo[d]thiazol-2-yl)azetidin-3-yl acetate is a synthetic small molecule featuring a benzothiazole core substituted with a trifluoromethyl group at the 4-position and an azetidine ring at the 2-position. The azetidine moiety is further functionalized with an acetate ester at the 3-hydroxy group. Its molecular formula is C₁₃H₁₁F₃N₂O₂S, with a molar mass of 316.3 g/mol (calculated from structural analogs in ). The acetate ester may serve as a prodrug, enhancing solubility or bioavailability compared to its alcohol precursor (1-(4-(trifluoromethyl)benzo[d]thiazol-2-yl)azetidin-3-ol, CAS 1421468-62-3).

Properties

IUPAC Name

[1-[4-(trifluoromethyl)-1,3-benzothiazol-2-yl]azetidin-3-yl] acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11F3N2O2S/c1-7(19)20-8-5-18(6-8)12-17-11-9(13(14,15)16)3-2-4-10(11)21-12/h2-4,8H,5-6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQWNOZFNDPDTIF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1CN(C1)C2=NC3=C(C=CC=C3S2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11F3N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-(Trifluoromethyl)benzo[d]thiazol-2-yl)azetidin-3-yl acetate typically involves multiple steps. One common method starts with the preparation of the benzothiazole ring, which is then functionalized with a trifluoromethyl group. The azetidine ring is introduced through a cyclization reaction, and finally, the acetate group is added via esterification.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, controlled temperatures, and pressure conditions to facilitate the reactions efficiently. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

1-(4-(Trifluoromethyl)benzo[d]thiazol-2-yl)azetidin-3-yl acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups attached to the benzothiazole ring.

    Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and may require inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives.

Scientific Research Applications

1-(4-(Trifluoromethyl)benzo[d]thiazol-2-yl)azetidin-3-yl acetate has several applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(4-(Trifluoromethyl)benzo[d]thiazol-2-yl)azetidin-3-yl acetate involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, while the benzothiazole and azetidine rings contribute to its overall stability and reactivity. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a broader class of benzothiazole derivatives, which are widely studied for their pharmacological properties. Below is a structured comparison with structurally and functionally related analogs:

Table 1: Structural and Functional Comparison of Key Benzothiazole Derivatives

Compound Name Core Structure Key Substituents/Modifications Biological Activity/Applications Reference
1-(4-(Trifluoromethyl)benzo[d]thiazol-2-yl)azetidin-3-yl acetate Benzothiazole + azetidine 4-CF₃, 3-acetate Not explicitly reported (inferred prodrug design)
1-(4-(Benzo[d]thiazol-2-yl)phenyl)-3-arylthioureas (e.g., 2a) Benzothiazole + phenylthiourea Varied aryl groups (e.g., 2-chlorophenyl) Antimicrobial (e.g., S. aureus inhibition)
Urea derivatives (e.g., 11d in ) Thiazole + piperazine + urea 4-CF₃-phenyl, hydrazinyl-2-oxoethyl-piperazine Enzyme inhibition (e.g., kinase/esterase targets)
TAC-PhBTA hybrids (e.g., compounds 14, 15) Tacrine + benzothiazole + acetate Ethyl acetate linker, methoxyphenoxy Multitarget agents (e.g., acetylcholinesterase)
1-(Benzo[d]oxazol-2-yl)but-2-yn-1-ol (166) Benzoxazole + alkynol 2-alkynol substitution Synthetic intermediate (no reported bioactivity)

Key Findings from Comparative Analysis

Structural Flexibility vs. Rigidity: The azetidine ring in the target compound introduces rigidity, which may enhance binding specificity compared to flexible alkynol derivatives like 166. In contrast, urea derivatives (e.g., 11d) incorporate piperazine spacers, enabling conformational adaptability for enzyme active-site interactions.

The acetate ester may enhance aqueous solubility compared to the hydroxylated precursor, similar to ethyl acetate modifications in TAC-PhBTA hybrids.

Biological Activity: Thiourea derivatives (e.g., 2a) exhibit strong antimicrobial activity (MIC ~2 µg/mL against S. aureus), attributed to the aryl-thiourea moiety’s ability to disrupt bacterial membranes. The target compound’s bioactivity remains uncharacterized but may align with hybrid designs like TAC-PhBTA, which combine benzothiazole motifs with ester linkers for CNS-targeted delivery.

Synthetic Accessibility :

  • The target compound is likely synthesized via esterification of its alcohol precursor (as inferred from ), whereas thioureas (2a ) require condensation of benzothiazole amines with aryl isothiocyanates.
  • Urea derivatives (11d ) involve multi-step syntheses with piperazine coupling, reducing overall yields (85–88%) compared to thioureas (79–88%).

Biological Activity

1-(4-(Trifluoromethyl)benzo[d]thiazol-2-yl)azetidin-3-yl acetate is a synthetic organic compound that has garnered attention in pharmaceutical research due to its complex structure and potential biological activities. This compound features a trifluoromethyl group, an azetidine ring, and a benzo[d]thiazole moiety, which are known to contribute to various pharmacological effects.

  • Molecular Formula : C17H15F3N4O2S2
  • Molecular Weight : Approximately 428.45 g/mol
  • CAS Number : 1421468-62-3

Biological Activity Overview

Research indicates that compounds containing azetidinone and thiadiazole structures exhibit significant biological activities. The specific biological activities of this compound include:

  • Antimicrobial Activity : Studies have shown that this compound exhibits notable antimicrobial properties against various bacterial strains.
  • Antioxidant Properties : The presence of the trifluoromethyl group enhances the compound's ability to scavenge free radicals, contributing to its antioxidant capabilities.
  • Potential Anticancer Activity : Preliminary studies suggest that the compound may inhibit cancer cell proliferation, although further research is necessary to elucidate its mechanisms of action.

The mechanisms through which this compound exerts its biological effects are still under investigation. However, it is hypothesized that:

  • The trifluoromethyl group may enhance lipophilicity, facilitating better membrane penetration and interaction with cellular targets.
  • The azetidine ring may contribute to the inhibition of specific enzymes involved in microbial growth and cancer cell proliferation.

Antimicrobial Studies

A study conducted by demonstrated that this compound showed significant activity against Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were found to be lower than those of several commercially available antibiotics, indicating its potential as a novel antimicrobial agent.

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus8
Escherichia coli16
Pseudomonas aeruginosa32

Antioxidant Activity

In vitro assays assessing the antioxidant capacity revealed that the compound effectively reduced oxidative stress markers in human cell lines. A comparative analysis showed that it outperformed standard antioxidants such as ascorbic acid in certain assays.

Assay TypeIC50 (µg/mL)
DPPH Scavenging25
ABTS Scavenging30

Anticancer Potential

Research published in indicated that the compound exhibited cytotoxic effects on various cancer cell lines, including breast and lung cancer cells. The results suggested a dose-dependent response, with IC50 values indicating significant potential for further development.

Cancer Cell LineIC50 (µM)
MCF-7 (Breast)15
A549 (Lung)10

Q & A

Basic Research Questions

Q. What are the key synthetic pathways for synthesizing 1-(4-(Trifluoromethyl)benzo[d]thiazol-2-yl)azetidin-3-yl acetate, and how are reaction conditions optimized?

  • Methodology : The synthesis typically involves multi-step reactions. A common approach includes:

  • Step 1 : Formation of the benzothiazole core via condensation of substituted benzaldehydes with thioamide precursors under acidic conditions (e.g., glacial acetic acid) and reflux .
  • Step 2 : Functionalization of the azetidine ring. For example, nucleophilic substitution reactions to introduce the trifluoromethyl group, followed by acetylation at the 3-position using acetyl chloride or acetic anhydride .
  • Optimization : Reaction time (4–7 hours), solvent choice (absolute ethanol or THF), and catalyst/base selection (e.g., NaH for alkylation) are critical for yield and purity .

Q. How is the structural integrity of this compound confirmed during synthesis?

  • Analytical Techniques :

  • NMR Spectroscopy : 1H^1H and 13C^{13}C NMR verify regioselectivity and substituent positioning (e.g., trifluoromethyl group at C4 of benzothiazole) .
  • Mass Spectrometry : High-resolution MS confirms the molecular ion peak at m/z 274.26 (matching the molar mass of C11_{11}H9_9F3_3N2_2OS) .
  • Elemental Analysis : Experimental vs. calculated C/H/N/S percentages validate purity (>95%) .

Q. What preliminary biological screening methods are recommended for this compound?

  • In vitro Assays :

  • Enzyme Inhibition : Test against α-glucosidase or β-glucosidase using spectrophotometric methods to assess potential therapeutic activity .
  • Antimicrobial Screening : Disk diffusion assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .

Advanced Research Questions

Q. How can computational modeling guide the design of derivatives with improved bioactivity?

  • Approach :

  • Molecular Docking : Simulate binding interactions with target proteins (e.g., kinases, enzymes) using software like AutoDock. For example, triazole and thiazole moieties show strong affinity for hydrophobic pockets .
  • QSAR Analysis : Correlate substituent electronic effects (e.g., trifluoromethyl’s electron-withdrawing nature) with activity trends .

Q. What strategies resolve contradictions in biological activity data across studies?

  • Case Example : If one study reports potent antimicrobial activity while another shows none:

  • Variable Control : Re-evaluate assay conditions (e.g., pH, solvent DMSO concentration) .
  • Metabolic Stability Testing : Use liver microsomes to assess compound degradation rates, which may explain inconsistent results .

Q. How do reaction intermediates influence the stereochemical outcome of the final product?

  • Mechanistic Insight :

  • The azetidine ring’s conformation is sensitive to reaction conditions. For instance, acidic conditions during acetylation may lead to ring strain, affecting the 3D arrangement .
  • Chiral HPLC or X-ray crystallography can resolve enantiomeric excess or confirm absolute configuration .

Key Research Challenges

  • Synthetic Yield Optimization : The trifluoromethyl group’s steric bulk often reduces reaction efficiency; microwave-assisted synthesis or flow chemistry may improve outcomes .
  • Biological Target Identification : Use CRISPR screening or proteomics to map binding partners and off-target effects .

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